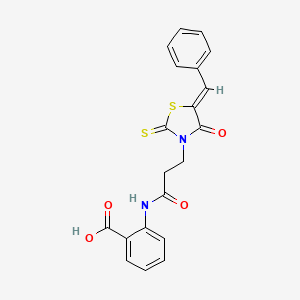

(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Descripción

(Z)-2-(3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a thiazolidinone derivative characterized by a benzylidene group at the 5-position of the thiazolidinone core, a propanamido linker, and a benzoic acid substituent. This compound belongs to a class of molecules widely studied for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. The (Z)-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .

Propiedades

IUPAC Name |

2-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c23-17(21-15-9-5-4-8-14(15)19(25)26)10-11-22-18(24)16(28-20(22)27)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23)(H,25,26)/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFQAKOEBFYOFV-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidinone Ring: This step involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

Benzylidene Formation: The thiazolidinone intermediate is then reacted with benzaldehyde in the presence of a base to form the benzylidene derivative.

Amidation: The benzylidene-thiazolidinone is then coupled with 2-aminobenzoic acid under peptide coupling conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and continuous flow chemistry could be employed to enhance the efficiency and sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

The compound (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article explores its applications, supported by comprehensive data tables and case studies.

Basic Information

- Molecular Formula : C21H18N2O4S2

- Molecular Weight : 426.51 g/mol

- CAS Number : 300378-11-4

Structural Characteristics

The compound features a thiazolidinone ring, which is known for its biological activity, particularly in the fields of antimicrobial and anticancer research. The presence of the benzylidene group contributes to its potential efficacy against various pathogens and cancer cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid were tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolidinone derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The results indicated that these compounds exhibited better antibacterial potency than conventional antibiotics like ampicillin, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .

Anticancer Potential

The anticancer properties of this compound have also been extensively studied. In vitro assays have shown that it exhibits cytotoxic effects on various human tumor cell lines.

Case Study: Cytotoxicity Assessment

In a cytotoxicity study, the compound was tested against several cancer cell lines, showing IC50 values ranging from nanomolar to micromolar concentrations. This suggests potent activity against cancer cells, warranting further investigation into its mechanisms and therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | MIC Range (µg/mL) | IC50 Range (µM) | References |

|---|---|---|---|

| Antibacterial | 8 - 32 | N/A | |

| Anticancer (Cytotoxic) | N/A | Nanomolar - Micromolar |

Table 2: Comparison of Antimicrobial Efficacy

Mecanismo De Acción

The mechanism of action of (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone ring can inhibit the activity of certain enzymes by binding to their active sites, while the benzylidene group can interact with receptors to modulate their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of thiazolidinone derivatives are highly sensitive to structural modifications. Below is a detailed comparison with key analogs:

Substituent Variations on the Benzylidene Group

- (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one Derivatives (e.g., Compound 3 in ) Structure: Incorporates a 3-fluorobenzylidene group instead of the unsubstituted benzylidene. Impact: The electron-withdrawing fluorine atom increases lipophilicity and enhances stability against metabolic degradation. Biological Activity: Demonstrated potent anticancer activity in preliminary screenings, likely due to improved target binding affinity . Synthesis: Prepared via Knoevenagel condensation (yields >70%), similar to the parent compound .

(Z)-5-(Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl Derivatives (e.g., Compounds 5b, 5h in )

- Structure : Replaces benzylidene with indole or methoxyindole substituents.

- Impact : The indole ring introduces hydrogen-bonding capabilities and π-π stacking interactions, improving antimicrobial activity.

- Biological Activity : Exhibited superior antifungal and antibacterial effects compared to benzylidene analogs, with MIC values <10 µg/mL .

(Z)-5-(4-Ethoxybenzylidene)-2,4-dioxothiazolidin-3-yl Derivatives (e.g., Compounds 28q-s in )

- Structure : Features a 4-ethoxybenzylidene group and variable positions (ortho, meta, para) of the benzoic acid substituent.

- Impact : The ethoxy group enhances solubility and bioavailability. Meta-substituted analogs showed the highest metabolic stability (t½ > 6 hours in liver microsomes) .

- Synthesis : Achieved high yields (97% for 28q) via tert-butyl deprotection strategies .

Modifications in the Acidic Side Chain

- (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid ()

- Structure : Replaces the propanamido-benzoic acid chain with a shorter acetic acid group.

- Impact : Reduced steric hindrance improves membrane permeability but decreases target specificity.

- Physicochemical Properties : Lower molecular weight (MW = 307.3 g/mol) compared to the parent compound (MW = 435.5 g/mol) results in faster renal clearance .

Heterocyclic Core Replacements

- 5-(Benzimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic Acids () Structure: Substitutes the thiazolidinone core with a benzimidazole ring.

Comparative Data Table

Key Research Findings

- Substituent Position Matters : Meta- and para-substituted benzylidene derivatives (e.g., 28r and 28q in ) exhibit better pharmacokinetic profiles than ortho-substituted analogs due to reduced steric hindrance .

- Fluorine Enhances Bioactivity: Fluorinated benzylidene derivatives () show 2–3-fold higher anticancer potency than non-fluorinated counterparts, likely due to increased membrane penetration .

- Chain Length vs. Activity : Acetic acid derivatives () have faster clearance but lower efficacy compared to propanamido-benzoic acid analogs, highlighting the need for balanced hydrophobicity .

Actividad Biológica

(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a thiazolidinone derivative that has attracted attention due to its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. This compound's unique structure, characterized by the thiazolidinone core and benzylidene moiety, suggests a diverse range of interactions with biological targets.

- Molecular Formula : C₁₂H₉N₁O₃S₂

- Molecular Weight : 279.33 g/mol

- CAS Number : 1151944-57-8

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The thiazolidinone core can inhibit enzymatic activity by binding to the active site, thus blocking substrate access. The benzylidene group may also modulate signal transduction pathways, affecting various cellular functions.

Antimicrobial Activity

Research has shown that (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies comparing its efficacy to standard antibiotics, this compound demonstrated potent antibacterial activity, surpassing that of ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies indicated that it significantly inhibited cell proliferation with IC50 values in the low micromolar range (e.g., IC50 = 2.2–5.3 µM), comparable to established chemotherapeutics like doxorubicin . Notably, selectivity towards certain cancer cell lines (e.g., MCF-7) was observed, suggesting its potential as a targeted anticancer agent.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, although detailed mechanisms remain to be fully elucidated .

Data Tables

| Activity Type | Tested Strains/Cells | IC50/MIC Values | References |

|---|---|---|---|

| Antibacterial | MRSA | < 8 µM | |

| Antiproliferative | MCF-7, HCT116 | 1.2–5.3 µM | |

| Anti-inflammatory | Various immune cells | Not specified |

Case Studies

- Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that the compound exhibited higher antibacterial potency than conventional antibiotics like ampicillin, especially against resistant strains .

- Cancer Cell Line Testing : In vitro assays revealed that the compound effectively inhibited proliferation in multiple cancer cell lines, with notable selectivity towards breast cancer cells (MCF-7) .

- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced levels of inflammatory markers in cellular models, suggesting its potential utility in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-oxo-2-thioxothiazolidine-3-carboxylic acid derivatives and benzaldehyde analogs. A general procedure involves refluxing equimolar amounts of the thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid) and an aldehyde (e.g., 1H-benzoimidazole-2-carbaldehyde) in acetic acid with anhydrous sodium acetate as a catalyst. The reaction mixture is cooled, filtered, and recrystallized from acetic acid or acetic acid-DMF . Modifications include varying aldehydes (e.g., fluorobenzylidene) to adjust substituents, as seen in similar rhodanine derivatives .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer : Key characterization techniques include:

- FT-IR : Peaks at ~1702 cm⁻¹ (C=O stretching), 1600–1550 cm⁻¹ (C=N/C=C), and 1240–1250 cm⁻¹ (C=S) confirm core functional groups .

- NMR : NMR signals for aromatic protons (δ 7.45–8.39 ppm), methylene protons (δ 3.45–3.55 ppm), and NH/OH groups (δ 10.15–12.80 ppm) are critical for stereochemical and substituent analysis .

- ES-MS : Molecular ion peaks (e.g., m/z 336 for fluorinated analogs) validate molecular weight .

Q. What purification strategies are effective for isolating the compound?

- Methodological Answer : Precipitation followed by recrystallization in acetic acid or acetic acid-DMF is standard. For analogs with low solubility, column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane) may be employed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Systematic screening of solvents (ethanol, DMF), bases (sodium acetate, triethylamine), and catalysts (e.g., microwave irradiation) is critical. For example, ethanol under reflux with a 1:1.2 molar ratio of reactants increased yields to 94% in fluorinated derivatives . Reaction time (1–4 hours) and temperature (80–100°C) must be calibrated to avoid side products like dimerization .

Q. What is the impact of substituents (e.g., electron-withdrawing/donating groups) on biological activity?

- Methodological Answer : Substituents on the benzylidene moiety (e.g., nitro, methoxy) alter electronic properties and bioactivity. For instance:

- Nitro groups (e.g., 4-nitrophenyl) enhance electrophilicity, potentially increasing antimicrobial activity, as seen in related thiazolidinones .

- Methoxy groups improve solubility but may reduce reactivity due to steric hindrance .

- Fluorinated analogs exhibit enhanced metabolic stability, as demonstrated in rhodanine derivatives with IC₅₀ values against cancer cell lines .

Q. How can contradictory spectral or biological data between studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Crystallization solvents : Recrystallization in DMF vs. acetic acid can alter melting points (e.g., 122–124°C vs. 240–242°C) .

- Stereochemical purity : (Z)-isomer configuration must be confirmed via NOESY or X-ray crystallography to avoid misassignment .

- Biological assays : Standardize protocols (e.g., MIC for antimicrobial tests) and use positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .

Q. What computational or experimental approaches validate the compound’s mechanism of action?

- Methodological Answer :

- Docking studies : Model interactions with target enzymes (e.g., MurB in bacterial cell wall synthesis) using software like AutoDock .

- Enzyme assays : Measure inhibition kinetics (e.g., IC₅₀ for cyclooxygenase-1) to correlate structure-activity relationships .

- SAR analysis : Compare analogs with varying substituents to identify pharmacophoric motifs (e.g., thioxothiazolidinone core) .

Notes

- Always cross-validate spectral data with synthetic protocols to ensure reproducibility.

- Advanced studies require collaboration with computational chemists and pharmacologists for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.